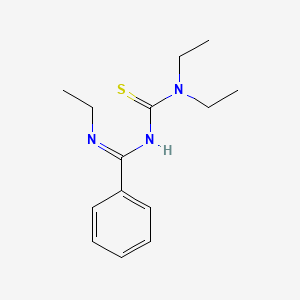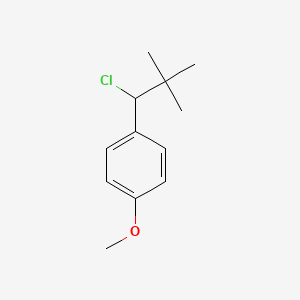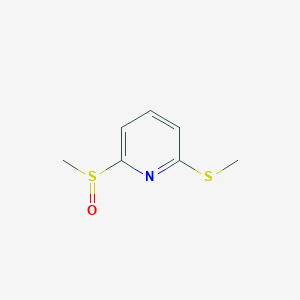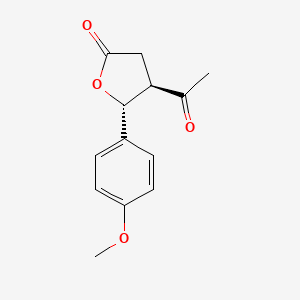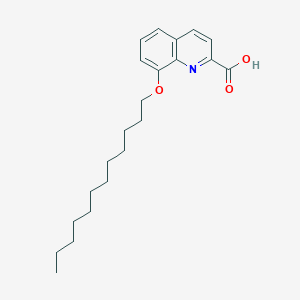
1-(Benzyloxy)-6-phenylhex-5-EN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-6-phenylhex-5-EN-3-OL is an organic compound that features a benzyloxy group attached to a hexenol backbone with a phenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-6-phenylhex-5-EN-3-OL typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved through the reaction of benzyl chloride with a suitable alcohol under basic conditions.
Addition of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Hexenol Backbone: This involves the use of Grignard reagents or other organometallic compounds to form the hexenol structure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-6-phenylhex-5-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The double bond in the hexenol backbone can be reduced to form saturated alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Saturated alcohols.
Substitution: Nitro or sulfonated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-6-phenylhex-5-EN-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-6-phenylhex-5-EN-3-OL involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-2-phenylethanol: Similar structure but with a shorter carbon chain.
1-(Benzyloxy)-3-phenylpropan-2-ol: Similar structure with a different position of the hydroxyl group.
1-(Benzyloxy)-4-phenylbutan-3-ol: Similar structure with a longer carbon chain.
Uniqueness: 1-(Benzyloxy)-6-phenylhex-5-EN-3-OL is unique due to its specific combination of a benzyloxy group, a phenyl group, and a hexenol backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
| 91285-74-4 | |
Molekularformel |
C19H22O2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
6-phenyl-1-phenylmethoxyhex-5-en-3-ol |
InChI |
InChI=1S/C19H22O2/c20-19(13-7-12-17-8-3-1-4-9-17)14-15-21-16-18-10-5-2-6-11-18/h1-12,19-20H,13-16H2 |
InChI-Schlüssel |
SHEYFZQCSUIKKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCC(CC=CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


